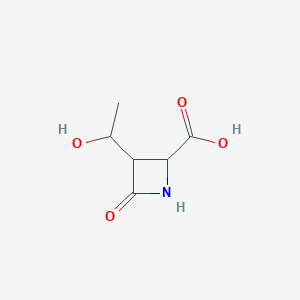
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid, commonly known as HOE-077, is a synthetic compound that belongs to the class of azetidine-2-carboxylic acid derivatives. It is a potent inhibitor of the enzyme leukocyte elastase, which is involved in the inflammatory response. HOE-077 has been extensively studied for its potential use in treating various inflammatory disorders, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).
Mechanism Of Action
HOE-077 works by inhibiting the activity of leukocyte elastase, which is an enzyme that is involved in the inflammatory response. Leukocyte elastase is released by white blood cells in response to infection or injury, and it breaks down elastin, a protein that is important for the elasticity of lung tissue. By inhibiting the activity of leukocyte elastase, HOE-077 can help to reduce inflammation and prevent damage to lung tissue.
Biochemical And Physiological Effects
HOE-077 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that HOE-077 can inhibit the activity of leukocyte elastase in a dose-dependent manner. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha. In animal studies, HOE-077 has been shown to reduce lung inflammation and improve lung function in models of 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid and ARDS.
Advantages And Limitations For Lab Experiments
One advantage of using HOE-077 in lab experiments is its potent inhibitory activity against leukocyte elastase. This makes it a useful tool for studying the role of leukocyte elastase in the inflammatory response. However, one limitation of using HOE-077 is its potential toxicity. In vitro studies have shown that HOE-077 can be toxic to certain cell types at high concentrations. Therefore, it is important to use appropriate concentrations of HOE-077 in lab experiments.
Future Directions
There are several future directions for research on HOE-077. One area of interest is its potential use in treating other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new derivatives of HOE-077 that may have improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing and administration of HOE-077 in clinical settings.
Synthesis Methods
HOE-077 is synthesized through a multi-step process that involves the reaction of 2-oxo-4-phenylbutyric acid with ethylene oxide to form 3-(2-hydroxyethyl)-4-oxobutyric acid. This compound is then converted to HOE-077 through a series of steps that involve the use of reagents such as thionyl chloride, sodium hydroxide, and acetic anhydride.
Scientific Research Applications
HOE-077 has been extensively studied for its potential use in treating various inflammatory disorders. In vitro studies have shown that HOE-077 is a potent inhibitor of leukocyte elastase, which is involved in the inflammatory response. This makes it a promising candidate for the treatment of diseases such as 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid, cystic fibrosis, and ARDS, which are characterized by chronic inflammation.
properties
CAS RN |
103700-14-7 |
|---|---|
Product Name |
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-2(8)3-4(6(10)11)7-5(3)9/h2-4,8H,1H3,(H,7,9)(H,10,11) |
InChI Key |
RWCDYAYKXLCUEN-UHFFFAOYSA-N |
SMILES |
CC(C1C(NC1=O)C(=O)O)O |
Canonical SMILES |
CC(C1C(NC1=O)C(=O)O)O |
synonyms |
2-Azetidinecarboxylic acid, 3-(1-hydroxyethyl)-4-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



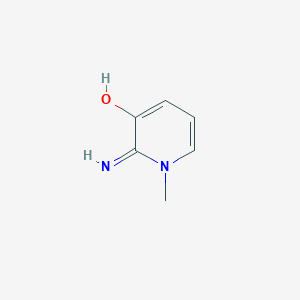
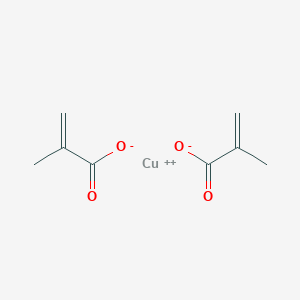
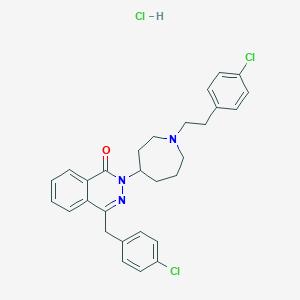
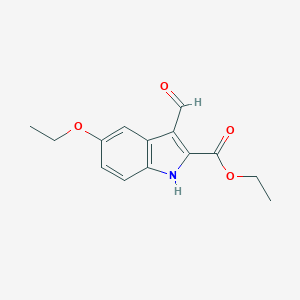
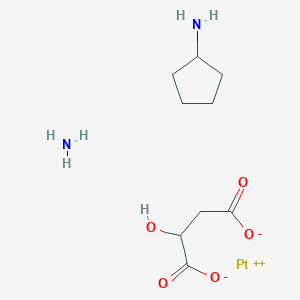

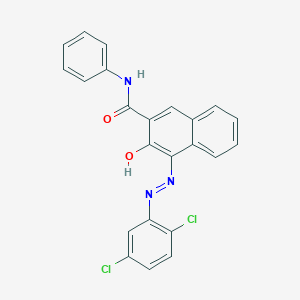
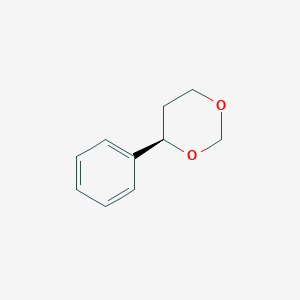
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
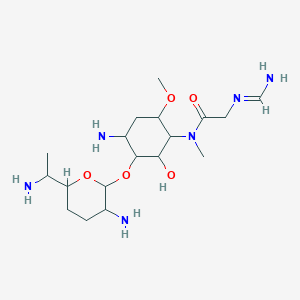
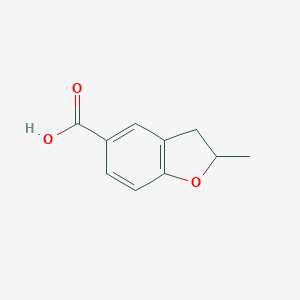
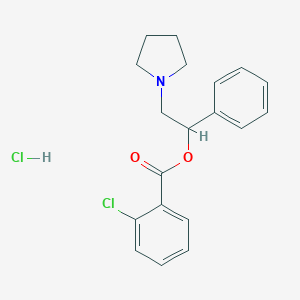
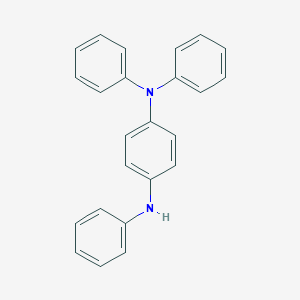
![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)